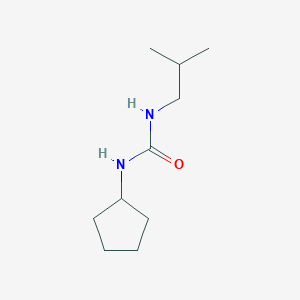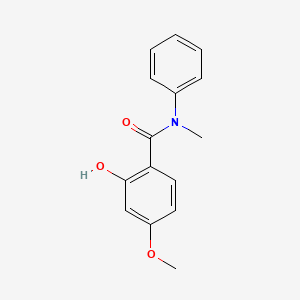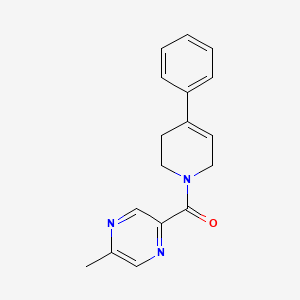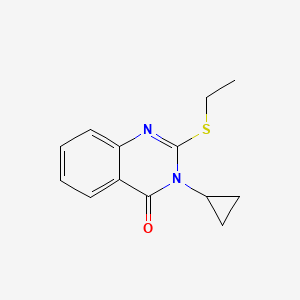
3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one is a chemical compound that belongs to the quinazoline class of compounds. This compound has gained a lot of attention in recent years due to its potential scientific research applications. The synthesis of this compound has been studied extensively, and its mechanism of action has been investigated in detail.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, this compound has been shown to have potential as a treatment for Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one are not fully understood, but it is thought to exhibit anticancer activity through the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one in lab experiments include its potential as an anticancer agent and its ability to inhibit the activity of acetylcholinesterase. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to investigate the potential toxicity of this compound and its effects on human health.
Synthesemethoden
The synthesis of 3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one has been studied extensively in recent years. The most commonly used method for synthesizing this compound is through the reaction of 2-aminobenzonitrile with cyclopropylmethyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with ethyl mercaptan to yield the final product.
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-ethylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-17-13-14-11-6-4-3-5-10(11)12(16)15(13)9-7-8-9/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUKUGDHXYSMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-ethylsulfanylquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


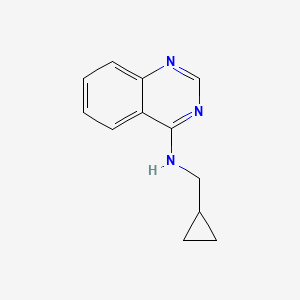
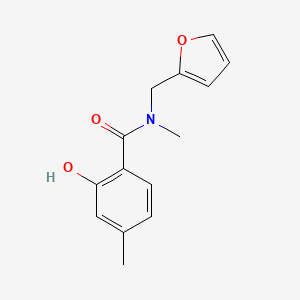
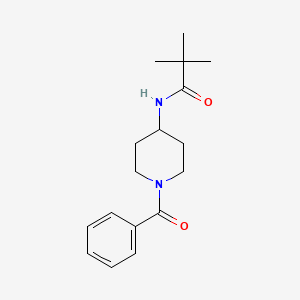
![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)



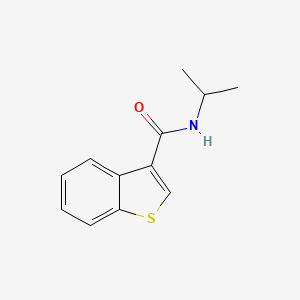
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

